2-(furan-2-yl)-6-methyl-4-oxo-1H-pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(furan-2-yl)-6-methyl-4-oxo-1H-pyrimidine-5-carboxylic acid is a heterocyclic compound that features both furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(furan-2-yl)-6-methyl-4-oxo-1H-pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the construction of the pyrimidine ring. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors such as furfural or furan derivatives.
Construction of the pyrimidine ring: This involves the condensation of suitable amines with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-(furan-2-yl)-6-methyl-4-oxo-1H-pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted furan and pyrimidine derivatives, which can have different functional groups and properties .
Scientific Research Applications
2-(furan-2-yl)-6-methyl-4-oxo-1H-pyrimidine-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-6-methyl-4-oxo-1H-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carboxylic acid
- 6-methyl-4-oxo-1H-pyrimidine-5-carboxylic acid
Comparison: 2-(furan-2-yl)-6-methyl-4-oxo-1H-pyrimidine-5-carboxylic acid is unique due to the presence of both furan and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(furan-2-yl)-6-methyl-4-oxo-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-5-7(10(14)15)9(13)12-8(11-5)6-3-2-4-16-6/h2-4H,1H3,(H,14,15)(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHGISXYJTWAEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)C2=CC=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)C2=CC=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.